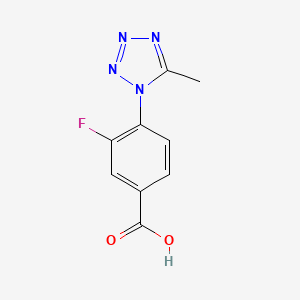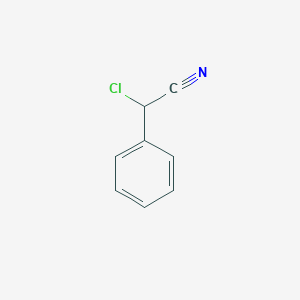
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate: is a synthetic organic compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol . This compound is characterized by the presence of an acetyl group, a hydroxy group, and a propyl group attached to a phenyl ring, along with a dimethylcarbamothioate moiety. It is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-3-hydroxy-2-propylphenol and dimethylcarbamothioic chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and quality control measures ensures consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and biological activity .
Industry:
Mecanismo De Acción
The mechanism of action of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
- 4-Acetyl-3-hydroxy-2-propylphenyl (dimethylamino)methanethioate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the substituents attached to the phenyl ring or the carbamothioate moiety.
- Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
- Biological Activity: Differences in biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H19NO3S |
|---|---|
Peso molecular |
281.37 g/mol |
Nombre IUPAC |
S-(4-acetyl-3-hydroxy-2-propylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C14H19NO3S/c1-5-6-11-12(19-14(18)15(3)4)8-7-10(9(2)16)13(11)17/h7-8,17H,5-6H2,1-4H3 |
Clave InChI |
TWNCYHSLYIINQX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2,3-dihydro-2-oxo-benzo[b]thiophen](/img/structure/B8641927.png)











